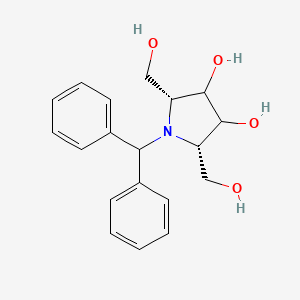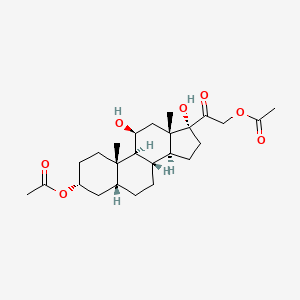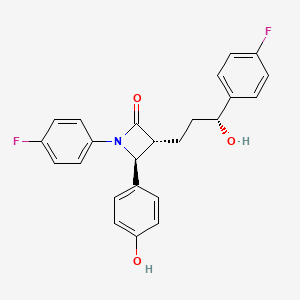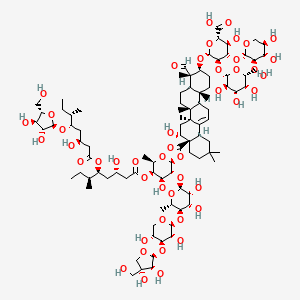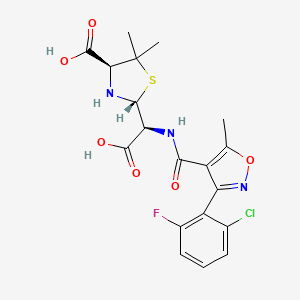
D-グルコース-13C6,d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-13C6,d7: is a stable isotope-labeled compound of glucose, where six carbon atoms are replaced with carbon-13 isotopes and seven hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research, particularly in metabolic studies, due to its unique isotopic labeling which allows for precise tracking and analysis of metabolic pathways.
科学的研究の応用
Chemistry: D-Glucose-13C6,d7 is used in metabolic flux analysis to study the pathways of glucose metabolism. It helps in understanding the biochemical processes and the role of glucose in various metabolic pathways .
Biology: In biological research, this compound is used to trace glucose utilization in cells and tissues. It aids in studying cellular respiration, glycolysis, and other metabolic processes .
Medicine: D-Glucose-13C6,d7 is used in medical research to study glucose metabolism in diseases such as diabetes and cancer. It helps in understanding how these diseases alter normal glucose metabolism .
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and development purposes. It is also used in quality control processes to ensure the accuracy of metabolic studies .
作用機序
Target of Action
D-Glucose-13C6,d7, also known as Deuterated Glucose or Labeled Glucose , is a stable isotope-labeled counterpart of glucose. Its primary targets are the same as those of glucose, which include various enzymes involved in the metabolic processes such as glycolysis and Kreb’s cycle .
Mode of Action
D-Glucose-13C6,d7 interacts with its targets in the same way as glucose does. It binds to enzymes involved in metabolic processes, triggering a series of biochemical reactions that lead to the generation of energy in the form of adenosine triphosphates (ATPs) .
Biochemical Pathways
The biochemical pathways affected by D-Glucose-13C6,d7 include glycolysis and the Kreb’s cycle . In glycolysis, glucose is broken down to produce pyruvate, which then enters the Kreb’s cycle to generate ATPs. The downstream effects of these pathways include the production of energy necessary for various cellular functions .
Result of Action
The molecular and cellular effects of D-Glucose-13C6,d7 action are the generation of ATPs, which provide energy for various cellular functions . Additionally, glucose moieties constitute to form cellulose by β-1,4-glycosidic linkage .
生化学分析
Biochemical Properties
D-Glucose-13C6,d7 plays a crucial role in metabolic processes such as glycolysis and the Kreb’s cycle . It interacts with various enzymes, proteins, and other biomolecules to generate adenosine triphosphates .
Cellular Effects
D-Glucose-13C6,d7 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in the regulation of glucose kinetics in vivo .
Molecular Mechanism
At the molecular level, D-Glucose-13C6,d7 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
D-Glucose-13C6,d7 is involved in metabolic pathways such as gluconeogenesis, occurring in the liver and kidney . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C6,d7 involves the incorporation of carbon-13 and deuterium isotopes into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes without altering the glucose structure .
Industrial Production Methods: Industrial production of D-Glucose-13C6,d7 involves large-scale synthesis using labeled carbon and deuterium sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required isotopic enrichment levels .
化学反応の分析
Types of Reactions: D-Glucose-13C6,d7 undergoes various chemical reactions similar to those of natural glucose. These include:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives
類似化合物との比較
D-Glucose-13C6: Labeled with carbon-13 but not deuterium.
D-Glucose-d7: Labeled with deuterium but not carbon-13.
D-Glucose-1-13C: Labeled with carbon-13 at the first carbon position
Uniqueness: D-Glucose-13C6,d7 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope .
特性
IUPAC Name |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-VVZLUFAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

